1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride
CAS No.:
Cat. No.: VC13533551
Molecular Formula: C12H16ClN3
Molecular Weight: 237.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C12H16ClN3 |
|---|---|
| Molecular Weight | 237.73 g/mol |
| IUPAC Name | [2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine;hydrochloride |
| Standard InChI | InChI=1S/C12H15N3.ClH/c1-9-7-10(2)15(14-9)12-6-4-3-5-11(12)8-13;/h3-7H,8,13H2,1-2H3;1H |
| Standard InChI Key | UYTZOUDCEBMESI-UHFFFAOYSA-N |
| SMILES | CC1=CC(=NN1C2=CC=CC=C2CN)C.Cl |
| Canonical SMILES | CC1=CC(=NN1C2=CC=CC=C2CN)C.Cl |
Introduction
Chemical Identification and Structural Analysis
Molecular Characterization
1-[2-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl]methanamine hydrochloride is defined by the systematic IUPAC name [2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine hydrochloride and the molecular formula C₁₂H₁₆ClN₃. Its molecular weight is 237.73 g/mol, and it is registered under PubChem Compound ID 69114193. The structural configuration includes:
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A pyrazole ring with methyl substituents at the 3 and 5 positions.
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A phenyl group linked to the pyrazole’s nitrogen atom at the 1-position.
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A methanamine group (-CH₂NH₂) attached to the ortho position of the phenyl ring.
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A hydrochloride salt formation at the amine group, enhancing solubility and stability.
The SMILES notation CC1=CC(=NN1C2=CC=CC=C2CN)C.Cl and InChIKey UYTZOUDCEBMESI-UHFFFAOYSA-N provide unambiguous representations of its connectivity and stereochemistry.
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| IUPAC Name | [2-(3,5-dimethylpyrazol-1-yl)phenyl]methanamine hydrochloride |
| Molecular Formula | C₁₂H₁₆ClN₃ |
| Molecular Weight | 237.73 g/mol |
| SMILES | CC1=CC(=NN1C2=CC=CC=C2CN)C.Cl |
| InChIKey | UYTZOUDCEBMESI-UHFFFAOYSA-N |
| PubChem CID | 69114193 |
Synthesis and Preparation
Synthetic Routes
While explicit details of this compound’s synthesis are absent from available literature, analogous pyrazole derivatives suggest plausible pathways. A common strategy involves cyclocondensation reactions between hydrazines and diketones to form the pyrazole core . For example:
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Pyrazole Ring Formation: Reacting acetylacetone with hydrazine hydrate yields 3,5-dimethyl-1H-pyrazole.
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Phenyl Functionalization: Introducing a phenyl group via nucleophilic aromatic substitution or Suzuki-Miyaura coupling at the pyrazole’s 1-position.
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Methanamine Addition: Attaching a methanamine group to the phenyl ring’s ortho position through Friedel-Crafts alkylation or reductive amination.
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Salt Formation: Treating the free base with hydrochloric acid to produce the hydrochloride salt.
Challenges in Synthesis
Key challenges include regioselectivity in pyrazole substitution and minimizing side reactions during amine functionalization. The steric hindrance imposed by the ortho-substituted methanamine group may necessitate tailored catalysts or protective group strategies .
Physicochemical Properties
Solubility and Stability
As a hydrochloride salt, the compound is expected to exhibit high water solubility, though quantitative data are unavailable. The ionic nature of the hydrochloride moiety enhances polar interactions, making it suitable for aqueous formulations. Stability under ambient conditions remains unstudied, but analogous compounds show sensitivity to prolonged exposure to light and moisture.
Thermal Properties
No experimental data on melting or boiling points have been published. Computational predictions using tools like COSMO-RS could provide estimates but require validation.
Research Findings and Current Data
Experimental Limitations
No peer-reviewed studies specifically investigate this compound. Existing data are confined to vendor-supplied technical specifications, which lack mechanistic or efficacy insights.
Comparative Analysis with Analogues
Compounds sharing the 3,5-dimethylpyrazole motif demonstrate:
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Antimycobacterial Activity: Pyrazolylpyrimidinones with similar substitutions exhibit MIC values of 2–50 μM against Mycobacterium tuberculosis .
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Cytotoxicity Profiles: Substituents at the pyrazole’s R5 position influence selectivity indices (SI), with polar groups like morpholine improving solubility but increasing toxicity .
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